2-Methylbutyroylcarnitine

Catalog No.
S3311282
CAS No.
256928-75-3
M.F
C12H23NO4
M. Wt
245.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbutyroylcarnitine

CAS Number

256928-75-3

Product Name

2-Methylbutyroylcarnitine

IUPAC Name

(3R)-3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1

InChI Key

IHCPDBBYTYJYIL-QVDQXJPCSA-N

SMILES

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

2-Methylbutyroylcarnitine is classified as an acylcarnitine, specifically the ester of carnitine with 2-methylbutanoic acid. This compound is characterized by its chemical formula C12H23NO4C_{12}H_{23}NO_{4} and a molecular weight of approximately 245.31 g/mol. It plays a significant role in lipid metabolism, particularly in the transport of fatty acids into the mitochondria for energy production through beta-oxidation. Acylcarnitines, including 2-methylbutyroylcarnitine, are essential for the metabolism of fatty acids and are involved in various biochemical pathways within the body .

  • Biomarker: Elevated levels of 2-MBC may indicate abnormal metabolism of L-isoleucine or dysfunction in mitochondrial fatty acid oxidation pathways.
  • Possible involvement in mitochondrial transport: The carnitine moiety suggests a potential role in transporting the 2-methylbutyryl group into the mitochondria for further metabolism [].

2-Methylbutyroylcarnitine (2-MBC) is a naturally occurring metabolite classified as a short-chain acylcarnitine [Human Metabolome Database (HMDB) ""]. It plays a role in lipid transport, specifically fatty acid metabolism [FooDB ""]. While the exact functions of 2-MBC are still being explored, scientific research is investigating its potential applications in various health conditions.

-MBC as a Marker of Metabolic Processes

Due to its abundance in the body, 2-MBC serves as a potential marker for studying metabolic processes. Short-chain acylcarnitines, including 2-MBC, comprise over 50% of all detectable acylcarnitines in tissues and biofluids [HMDB ""]. Research suggests that analyzing 2-MBC levels alongside other acylcarnitine profiles might offer insights into cellular metabolism and potential disruptions [PMID: 23485643].

Investigating 2-MBC in Neurological Disorders

Some studies explore the potential role of 2-MBC in neurological disorders. The rationale behind this research lies in the fact that 2-MBC is structurally related to 2-methylbutyric acid, a metabolite that can accumulate in certain neurological conditions [PubChem ""]. However, further investigation is needed to understand how 2-MBC levels might be linked to the development or progression of neurological diseases.

Exploring 2-MBC in Inborn Errors of Metabolism

Inborn errors of metabolism are genetic disorders affecting the body's ability to process specific compounds. Research is ongoing to determine if 2-MBC levels could be used as a biomarker for diagnosing or monitoring certain inborn errors of metabolism. Since short-chain carnitines, including 2-MBC, are involved in fatty acid metabolism, their analysis might provide valuable information in these conditions [HMDB ""].

The primary chemical reaction involving 2-methylbutyroylcarnitine is its formation through the esterification of carnitine and 2-methylbutanoic acid. This reaction can be represented as follows:

Carnitine+2 Methylbutanoic Acid2 Methylbutyroylcarnitine+H2O\text{Carnitine}+\text{2 Methylbutanoic Acid}\rightarrow \text{2 Methylbutyroylcarnitine}+\text{H}_2\text{O}

Additionally, 2-methylbutyroylcarnitine can undergo hydrolysis back to carnitine and 2-methylbutanoic acid under acidic or basic conditions. The compound may also participate in transesterification reactions within metabolic pathways, contributing to the dynamic regulation of acylcarnitines in biological systems .

As a short-chain acylcarnitine, 2-methylbutyroylcarnitine is primarily involved in the transport of acyl groups across mitochondrial membranes. It facilitates the transfer of fatty acids into mitochondria for oxidation, thus playing a crucial role in energy metabolism. Elevated levels of this compound have been associated with certain metabolic disorders, such as non-alcoholic steatohepatitis and short/branched-chain acyl-CoA dehydrogenase deficiency, indicating its significance in metabolic health .

The synthesis of 2-methylbutyroylcarnitine typically involves the following steps:

  • Esterification: The reaction between carnitine and 2-methylbutanoic acid is catalyzed by an acid catalyst (e.g., sulfuric acid) under reflux conditions.
    text
    Carnitine + 2-Methylbutanoic Acid → 2-Methylbutyroylcarnitine + H₂O
  • Purification: The resulting product can be purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for research or therapeutic applications.
  • Characterization: The synthesized compound is characterized using spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

2-Methylbutyroylcarnitine has several applications in research and clinical settings:

  • Metabolic Studies: It serves as a biomarker for studying fatty acid metabolism and mitochondrial function.
  • Clinical Diagnostics: Elevated levels can indicate specific metabolic disorders, aiding in diagnosis.
  • Supplementation: Potential use in dietary supplements aimed at enhancing energy metabolism or supporting individuals with metabolic disorders .

Research on interaction studies involving 2-methylbutyroylcarnitine indicates its role in various metabolic pathways. It interacts with enzymes involved in fatty acid oxidation and may influence the levels of other acylcarnitines within biological fluids. Studies have shown that alterations in its levels can reflect changes in metabolic states, such as during fasting or exercise . Further investigations are needed to fully elucidate its interactions with specific enzymes and transport proteins.

Several compounds are structurally similar to 2-methylbutyroylcarnitine, primarily other acylcarnitines that differ by the length or structure of their acyl chains. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaAcyl Chain LengthUnique Features
3-HydroxybutyrylcarnitineC12H22NO4C4Involved in ketone body metabolism
ButyrylcarnitineC10H19NO4C4Short-chain acylcarnitine, common in energy metabolism
IsovalerylcarnitineC11H21NO4C5Derived from leucine metabolism
PropionylcarnitineC9H15NO4C3Involved in propionate metabolism

Each of these compounds plays distinct roles in metabolic processes, but 2-methylbutyroylcarnitine's specific involvement in transporting branched-chain fatty acids sets it apart from others .

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

245.16270821 g/mol

Monoisotopic Mass

245.16270821 g/mol

Heavy Atom Count

17

Other CAS

31023-25-3

Wikipedia

2-methylbutyrylcarnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Modify: 2023-08-19

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